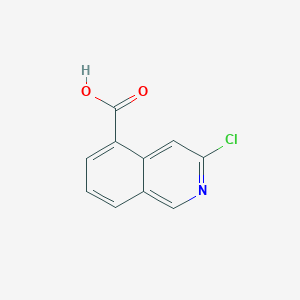
3-Chloroisoquinoline-5-carboxylic acid
概要
説明
Molecular Structure Analysis
The molecular formula of 3-Chloroisoquinoline-5-carboxylic acid is C10H6ClNO2 . Its molecular weight is 207.61 g/mol .Physical And Chemical Properties Analysis
This compound is an off-white solid . It should be stored at 0-8 °C . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用
Chemistry and Synthesis :
- 3-Chloroisoquinoline and related compounds have been studied for their potential in various chemical synthesis processes. For example, the reaction of phthalide-3-carboxylic acid with isoquinoline derivatives, including 1-chloroisoquinoline, has been explored (Donati, Hung, & Prager, 1990). Similarly, innovative synthesis methods for 3-halo-2-phenylquinoline-4-carboxylic acids have been developed, demonstrating the versatility of these compounds in chemical synthesis (Raveglia et al., 1997).
Biological and Microbial Activity :
- The metabolic processes involving 3-chloroisoquinoline derivatives in microorganisms have been a subject of study. For instance, bacteria capable of using 3-chloroquinoline carboxylic acid as a carbon and energy source have been identified, providing insights into microbial metabolism and potential bioremediation applications (Tibbles, Müller, & Lingens, 1989).
Pharmacological Research :
- While excluding information on drug use, dosage, and side effects, it's notable that various derivatives of 3-chloroisoquinoline have been investigated for their potential in pharmacological applications. For instance, certain 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline derivatives have been evaluated for their antimycobacterial activity, highlighting the role of these compounds in developing new therapeutic agents (Marvadi et al., 2020).
Material Science and Catalysis :
- The use of chloroisoquinoline derivatives in material science, particularly as catalysts, has been explored. For example, novel nanomagnetic reusable catalysts based on derivatives of isoquinoline have been synthesized for efficient synthesis of certain organic compounds, demonstrating the material's utility in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Safety and Hazards
3-Chloroisoquinoline-5-carboxylic acid may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
作用機序
Target of Action
Isoquinolines, a class of compounds to which 3-chloroisoquinoline-5-carboxylic acid belongs, are known to demonstrate a wide range of biological activities .
Mode of Action
Isoquinolines, in general, are known to interact with various biological targets, leading to diverse structural changes and biological effects .
Biochemical Pathways
Isoquinolines and their derivatives are known to influence a variety of biochemical pathways due to their broad substrate specificities .
Result of Action
Isoquinolines are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
3-Chloroisoquinoline-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways . Additionally, this compound can bind to specific receptors on cell surfaces, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect various cellular functions, such as proliferation, differentiation, and apoptosis. Moreover, this compound can modulate metabolic pathways, impacting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exert beneficial effects, such as modulating specific signaling pathways or enhancing metabolic activity . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the tricarboxylic acid (TCA) cycle, a central metabolic pathway that generates energy through the oxidation of acetyl-CoA . By modulating the activity of enzymes involved in the TCA cycle, this compound can impact cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, impacting metabolic processes and energy production .
特性
IUPAC Name |
3-chloroisoquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-8-6(5-12-9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRSODBXBGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




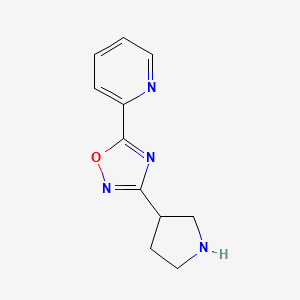
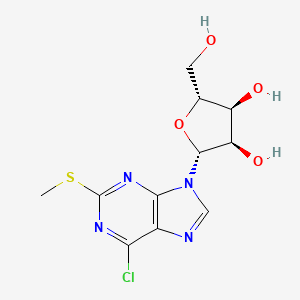

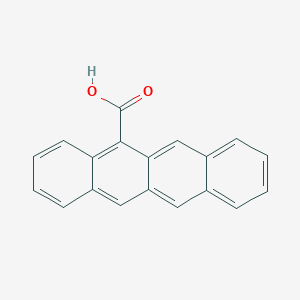
![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)
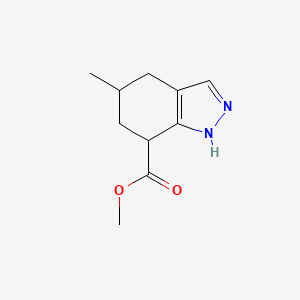
![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)
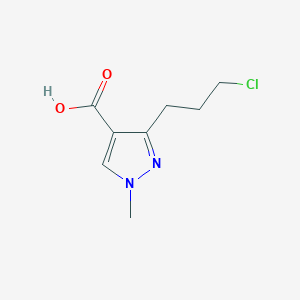

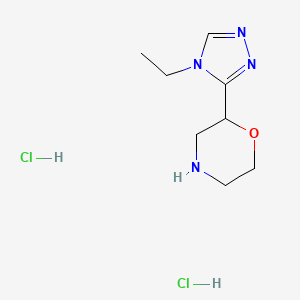
![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)
